N-(1-Adamantyl)urea

Description

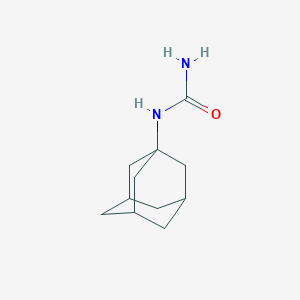

Structure

3D Structure

Properties

IUPAC Name |

1-adamantylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYHPAUOLCHORH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156693 |

Source

|

| Record name | Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13072-69-0 |

Source

|

| Record name | 1-Adamantylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13072-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013072690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13072-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tricyclo(3.3.1.1'3,7)dec-1-ylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of N-(1-Adamantyl)urea and its Derivatives as Soluble Epoxide Hydrolase Inhibitors

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for N-(1-Adamantyl)urea, a foundational molecule for a potent class of enzyme inhibitors. The primary molecular target for this compound and its derivatives is soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of lipid signaling molecules. The core mechanism involves direct, competitive inhibition of the sEH catalytic domain. This inhibition prevents the degradation of endogenous anti-inflammatory and vasodilatory epoxy-fatty acids (EpFAs), most notably the epoxyeicosatrienoic acids (EETs). By stabilizing and increasing the bioavailability of these beneficial lipids, N-(1-Adamantyl)urea and its analogs exert significant downstream physiological effects, including analgesia, reduction of inflammation, and vasodilation. This guide will detail the molecular interactions, the biochemical consequences of sEH inhibition, the experimental methodologies used for its validation, and the broader physiological context for researchers and drug development professionals.

Introduction: The Significance of Adamantane and Soluble Epoxide Hydrolase

The Adamantane Moiety in Medicinal Chemistry

The adamantane cage, a perfectly symmetrical and rigid diamondoid hydrocarbon, is a privileged scaffold in medicinal chemistry. Its highly lipophilic and bulky nature makes it an ideal anchor for positioning a pharmacophore within the hydrophobic pockets of enzyme active sites. This unique structure contributes to enhanced binding affinity and metabolic stability in various drug candidates. In the context of N-(1-Adamantyl)urea, the adamantane group serves to occupy a large hydrophobic region within the active site of its target enzyme, thereby orienting the urea functional group for optimal interaction.

Soluble Epoxide Hydrolase (sEH): A Key Regulatory Enzyme

Soluble epoxide hydrolase (sEH), formally known as Epoxide Hydrolase 2 (EPHX2, EC 3.3.2.10), is a widely expressed enzyme found in the cytosol of various tissues, including the liver, kidney, vasculature, and brain.[1] It is a bifunctional enzyme, but its most characterized role stems from the C-terminal hydrolase domain. This domain catalyzes the hydrolysis of epoxides to their corresponding vicinal diols.[1][2] While this function is important for detoxifying xenobiotic epoxides, it is also the primary route for the metabolic inactivation of crucial endogenous signaling lipids.

The Arachidonic Acid Cascade and the Role of Epoxy-Fatty Acids (EpFAs)

The arachidonic acid (AA) cascade is a major source of lipid mediators that regulate inflammation, pain, and vascular tone. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways produce well-known pro-inflammatory prostaglandins and leukotrienes, the cytochrome P450 (CYP) epoxygenase pathway generates a distinct class of molecules: the epoxy-fatty acids (EpFAs).[3] Key among these are the epoxyeicosatrienoic acids (EETs).

Unlike prostaglandins, EETs and other EpFAs are generally associated with beneficial physiological effects, including:

-

Anti-inflammatory and Analgesic Properties: They actively resolve inflammation and reduce both inflammatory and neuropathic pain.[2][4][5]

-

Vasodilatory Effects: EETs are potent endothelium-derived hyperpolarizing factors (EDHFs) that activate calcium-activated potassium channels, leading to smooth muscle relaxation and vasodilation, which helps regulate blood pressure.[2][6][7]

The biological activity of these EpFAs is tightly controlled by their rate of degradation. The sEH enzyme is the principal regulator that hydrolyzes the active EETs into their far less active diol counterparts, the dihydroxyeicosatrienoic acids (DHETs).[1][2] Consequently, inhibiting sEH has emerged as a major therapeutic strategy to augment the protective effects of endogenous EpFAs in diseases characterized by inflammation, pain, and hypertension.[3][5][8]

Core Mechanism of Action: Competitive Inhibition of sEH

The defining mechanism of action for N-(1-Adamantyl)urea and its more complex derivatives is the potent and selective inhibition of the sEH enzyme's C-terminal hydrolase domain.

Molecular Interactions with the sEH Active Site

The inhibitory activity of adamantyl ureas stems from their ability to mimic the transition state of the epoxide substrate hydrolysis. The interaction is characterized by a two-pronged binding mode:

-

The Urea Pharmacophore: The urea moiety (-NH-CO-NH-) is the critical functional group. The carbonyl oxygen acts as a hydrogen bond acceptor, forming key hydrogen bonds with the hydroxyl groups of two catalytic tyrosine residues (Tyr381 and Tyr465) in the sEH active site. Concurrently, one of the urea nitrogens donates a hydrogen bond to a catalytic aspartate residue (Asp333), which is responsible for activating a water molecule in the natural enzymatic reaction.

-

The Adamantyl Anchor: The bulky, hydrophobic adamantane ring fits snugly into a large hydrophobic pocket adjacent to the catalytic residues. This interaction anchors the inhibitor firmly in place, ensuring the precise orientation of the urea pharmacophore for optimal hydrogen bonding.

This dual interaction model explains the high affinity and specificity that urea-based compounds exhibit for the sEH enzyme.

Structural Basis for Inhibition

The following diagram illustrates the key molecular interactions between the N-(1-Adamantyl)urea pharmacophore and the catalytic residues within the active site of the soluble epoxide hydrolase enzyme.

Caption: Key interactions of N-(1-Adamantyl)urea within the sEH catalytic site.

Biochemical Consequences

By physically occupying the active site and engaging the key catalytic residues, N-(1-Adamantyl)urea acts as a competitive inhibitor, preventing the binding and hydrolysis of endogenous EpFA substrates. The direct biochemical consequence is a significant decrease in the rate of EpFA degradation. This leads to:

-

Increased plasma and tissue concentrations of EETs and other beneficial EpFAs.

-

Prolonged biological half-life of these signaling lipids.

-

A corresponding decrease in the levels of their inactive diol metabolites (DHETs) .

This shift in the EpFA/DHET ratio is the foundational biochemical event that triggers the downstream physiological effects observed with sEH inhibitor administration.[1][2]

Experimental Validation and Methodologies

The inhibitory potency of compounds like N-(1-Adamantyl)urea against sEH is quantified using robust enzymatic assays.

In Vitro Enzymatic Assays

Principle: The most common and efficient method for measuring sEH inhibition is a fluorometric assay.[9][10] This technique employs a specially designed substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is non-fluorescent.[11] The sEH enzyme hydrolyzes the epoxide moiety of PHOME. This is followed by a rapid intramolecular cyclization under basic conditions, which releases a highly fluorescent product (6-methoxy-2-naphthaldehyde).[9][11] The rate of fluorescence increase is directly proportional to sEH activity. An inhibitor will slow this rate, allowing for the calculation of its inhibitory constant (IC50).

Detailed Protocol: Fluorometric sEH Inhibition Assay

This protocol describes a standard methodology for determining the IC50 of a test compound against recombinant human sEH in a 96-well plate format.

-

Causality and Self-Validation: This protocol includes controls for background fluorescence (no enzyme) and maximal activity (vehicle control), ensuring that the observed signal change is due to specific enzymatic activity. The use of a known potent inhibitor as a positive control validates the assay's sensitivity and performance.

-

Reagent Preparation:

-

Assay Buffer: 25 mM Bis-Tris-HCl buffer (pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA). The BSA is critical as it prevents the non-specific binding of lipophilic compounds to the plate surface.

-

Enzyme Stock: Recombinant human sEH diluted in Assay Buffer to a working concentration (e.g., 0.5-1.0 nM final concentration). The optimal concentration should be determined empirically to yield a robust signal within a 15-30 minute timeframe.

-

Substrate Stock: PHOME dissolved in DMSO (e.g., 10 mM stock) and then diluted in Assay Buffer to a working concentration (e.g., 50 µM).

-

Test Compound: N-(1-Adamantyl)urea dissolved in DMSO to create a high-concentration stock (e.g., 10 mM). A 10-point, 3-fold serial dilution series is then prepared in DMSO.

-

-

Assay Procedure:

-

Add 1 µL of the serially diluted test compound or DMSO (for vehicle control) to the wells of a black, flat-bottom 96-well microplate.

-

Add 100 µL of the sEH enzyme solution to all wells except the "no enzyme" control wells. Add 100 µL of Assay Buffer to the "no enzyme" wells.

-

Pre-incubate the plate for 5 minutes at room temperature. This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

-

Initiate the reaction by adding 100 µL of the PHOME substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in fluorescence intensity kinetically over 15-30 minutes, with readings every 60 seconds. Use an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[9][10]

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the data by setting the average rate of the vehicle control wells to 100% activity and the "no enzyme" control wells to 0% activity.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

-

Workflow for sEH Inhibition Assay

Caption: Step-by-step workflow for determining the IC50 of an sEH inhibitor.

Quantitative Data: Potency of Adamantyl Urea-Based Inhibitors

N-(1-Adamantyl)urea itself is a modest inhibitor, but it serves as the foundational structure for highly potent analogs. The data below provides context for its activity relative to more advanced derivatives.

| Compound | Description | sEH IC50 (nM) |

| N-(1-Adamantyl)urea | Foundational Scaffold | ~2000 - 5000 |

| AUDA | Derivative with C12 alkyl acid chain | ~2 - 5 |

| t-AUCB | Cyclohexyl derivative with improved PK | ~1.3 |

(Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from multiple sources for comparative purposes).[1][2]

Downstream Signaling and Physiological Effects

The inhibition of sEH by N-(1-Adamantyl)urea initiates a cascade of downstream events by altering the balance of lipid mediators.

Modulation of Lipid Mediator Pathways

By preserving the levels of EpFAs, sEH inhibitors effectively enhance the anti-inflammatory arm of the arachidonic acid cascade. This action counterbalances the pro-inflammatory signals generated by the COX and LOX pathways, leading to a net reduction in inflammation and pain.

Caption: sEH inhibition blocks EET degradation, boosting anti-inflammatory pathways.

Key Physiological Consequences

-

Anti-inflammatory and Analgesic Effects: The elevation of EETs following sEH inhibition has been demonstrated to be effective in numerous preclinical models of pain and inflammation.[3][4] This includes reducing inflammatory pain (e.g., arthritis models) and neuropathic pain, making sEH a compelling target for chronic pain management.[5][8]

-

Cardiovascular Effects: The vasodilatory action of stabilized EETs leads to a reduction in blood pressure.[7] Administration of adamantyl urea-based sEH inhibitors has been shown to lower blood pressure in hypertensive animal models and protect against end-organ damage, such as hypertension-induced renal injury.[2][7]

Structure-Activity Relationship (SAR) and Drug Development Context

N-(1-Adamantyl)urea is a crucial starting point for understanding the SAR of sEH inhibitors. While its own potency is modest, it establishes the essential pharmacophore. Drug development efforts have focused on modifying the non-adamantyl side of the urea to improve potency and pharmacokinetic properties.

-

Improving Potency: The addition of long alkyl chains, as seen in 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), dramatically increases potency by providing additional hydrophobic interactions within the enzyme's substrate access channel.[2][7]

-

Addressing Challenges: A primary challenge for this class of compounds is poor aqueous solubility and rapid in vivo metabolism.[1][6] The adamantane ring is susceptible to hydroxylation by cytochrome P450 enzymes, leading to rapid clearance and the formation of less potent metabolites.[12][13] This has driven the design of second-generation inhibitors that replace the adamantane group or modify it to block metabolic sites, aiming to improve bioavailability and therapeutic duration.[1][6]

Conclusion

The mechanism of action of N-(1-Adamantyl)urea is centered on its function as a direct, competitive inhibitor of soluble epoxide hydrolase. By binding to the enzyme's active site, it prevents the degradation of beneficial epoxy-fatty acids, thereby increasing their concentration and enhancing their natural anti-inflammatory, analgesic, and vasodilatory effects. This foundational molecule has paved the way for the development of highly potent derivatives that validate sEH as a promising therapeutic target for a range of human diseases, including chronic pain, inflammation, and cardiovascular disorders.

References

-

Wagner, K., Inceoglu, B., Gill, S., & Hammock, B. D. (2017). Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases. Pharmacology & therapeutics, 176, 46–67. [Link]

-

Wagner, K., & Hammock, B. D. (2020). Soluble Epoxide Hydrolase Regulation of Lipid Mediators Limits Pain. Current opinion in pharmacology, 54, 10–16. [Link]

-

Inceoglu, B., Wagner, K., Schebb, N. H., & Hammock, B. D. (2017). Soluble epoxide hydrolase as a therapeutic target for pain, inflammatory and neurodegenerative diseases. Pharmacology & Therapeutics, 176, 46-67. [Link]

-

Kim, I. H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2004). Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. Bioorganic & medicinal chemistry letters, 14(20), 5053–5057. [Link]

-

Kim, I. H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2004). Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. PubMed. [Link]

-

Wu, Z., Yang, C., & Xu, J. (2024). Role of soluble epoxide hydrolase in pain and depression comorbidity. Neurobiology of Disease, 193, 106443. [Link]

-

Wagner, K., & Hammock, B. D. (2020). Soluble Epoxide Hydrolase Regulation of Lipid Mediators Limits Pain. ResearchGate. [Link]

-

Gromotowicz-Popławska, A., Morisseau, C., Hammock, B. D., & Chabielska, E. (2015). 1,3-Disubstituted and 1,3,3-trisubstituted adamantyl-ureas with isoxazole as soluble epoxide hydrolase inhibitors. Bioorganic & medicinal chemistry letters, 25(24), 5786–5791. [Link]

-

Jones, P. D., Wolf, N. M., & Hammock, B. D. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical biochemistry, 343(1), 66–75. [Link]

-

Olearczyk, J. J., Quigley, J. E., Mitchell, B. F., Imig, J. D., & Edwards, E. M. (2006). Substituted adamantyl-urea inhibitors of the soluble epoxide hydrolase dilate mesenteric resistance vessels. The Journal of pharmacology and experimental therapeutics, 318(2), 767–773. [Link]

-

Bertin Bioreagent. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Bertin Bioreagent. [Link]

-

Wang, W., Du, Y., & Zhang, J. (2020). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of medicinal chemistry, 63(22), 13315–13346. [Link]

-

Liu, J. Y., Qiu, H., Morisseau, C., & Hammock, B. D. (2015). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. The Journal of pharmacology and experimental therapeutics, 352(1), 128–138. [Link]

-

Liu, J. Y., Qiu, H., Morisseau, C., & Hammock, B. D. (2015). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. eScholarship, University of California. [Link]

Sources

- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble Epoxide Hydrolase Regulation of Lipid Mediators Limits Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soluble epoxide hydrolase as a therapeutic target for pain, inflammatory and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3-Disubstituted and 1,3,3-trisubstituted adamantyl-ureas with isoxazole as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted adamantyl-urea inhibitors of the soluble epoxide hydrolase dilate mesenteric resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of soluble epoxide hydrolase in pain and depression comorbidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - Assay Kits - CAT N°: 10011671 [bertin-bioreagent.com]

- 11. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors [escholarship.org]

The Synthesis and Characterization of N-(1-Adamantyl)urea: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the synthesis and characterization of N-(1-Adamantyl)urea, a molecule of significant interest in medicinal chemistry and drug development. Its unique adamantyl moiety confers lipophilicity and metabolic stability, making it a valuable scaffold in the design of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Strategic Importance of N-(1-Adamantyl)urea in Drug Discovery

N-(1-Adamantyl)urea and its derivatives have emerged as privileged structures in medicinal chemistry, demonstrating a wide range of biological activities. The bulky, rigid, and lipophilic adamantane cage is a key pharmacophore that can effectively anchor a molecule within the binding site of a target protein. This has led to the development of potent inhibitors for various enzymes, including soluble epoxide hydrolase (sEH) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which are implicated in conditions such as hypertension, inflammation, pain, and metabolic syndrome.[1][2][3][4][5][6] Furthermore, adamantyl-urea compounds have shown promising activity against Mycobacterium tuberculosis, highlighting their potential in developing new anti-infective agents.[7][8][9][10]

The core N-(1-Adamantyl)urea structure serves as a foundational building block for creating extensive libraries of bioactive compounds. Understanding its synthesis and characterization is therefore fundamental for researchers aiming to innovate in these therapeutic areas.

Synthesis of N-(1-Adamantyl)urea: Methodologies and Mechanistic Insights

The synthesis of N-(1-Adamantyl)urea can be approached through several reliable methods. The choice of a particular route often depends on the availability of starting materials, desired scale, and purity requirements. The most common and efficient strategies involve the reaction of an activated adamantane derivative with a urea source or a precursor.

Method A: From 1-Adamantyl Isocyanate

The reaction of 1-adamantyl isocyanate with ammonia is a direct and high-yielding approach. The isocyanate group is highly electrophilic and readily reacts with the nucleophilic nitrogen of ammonia.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are preferred to prevent the hydrolysis of the isocyanate.

-

Temperature: The reaction is typically carried out at room temperature, as it is generally fast and exothermic. Cooling might be necessary for large-scale synthesis to control the reaction rate.

-

Ammonia Source: Gaseous ammonia can be bubbled through the solution, or a solution of ammonia in an organic solvent can be used for better stoichiometry control.

Method B: From 1-Adamantylamine and an Isocyanate Source

An alternative and widely used method involves the reaction of 1-adamantylamine with an in-situ generated or commercially available isocyanate source, such as potassium cyanate or by employing a Hofmann rearrangement of a primary amide.[11]

Reaction with Potassium Cyanate:

This method involves the reaction of 1-adamantylamine hydrochloride with potassium cyanate in an aqueous or mixed aqueous-organic solvent system. The amine hydrochloride is used to improve solubility in water.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Acidic Conditions: The reaction is typically performed in the presence of a weak acid to facilitate the in-situ formation of isocyanic acid (HNCO) from the cyanate salt.

-

Temperature: Gentle heating is often employed to drive the reaction to completion.

Experimental Protocol: Synthesis from 1-Adamantyl Isocyanate

This protocol describes a reliable method for the synthesis of N-(1-Adamantyl)urea starting from 1-adamantyl isocyanate.

Materials:

-

1-Adamantyl isocyanate

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonia solution (e.g., 2M in methanol or isopropanol)

-

Diethyl ether

-

Hydrochloric acid (1N)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1-adamantyl isocyanate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of ammonia (1.1 eq) in methanol or isopropanol to the stirred solution of the isocyanate.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-(1-Adamantyl)urea by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a white crystalline solid.[12]

Comprehensive Characterization of N-(1-Adamantyl)urea

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized N-(1-Adamantyl)urea. A combination of physical and spectroscopic techniques is employed for this purpose.

Physical Properties

The physical properties of N-(1-Adamantyl)urea provide a preliminary assessment of its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O | [13] |

| Molecular Weight | 194.27 g/mol | [13] |

| Appearance | White solid | [14] |

| Melting Point | ~250 °C | [15] |

| Solubility | Soluble in ethanol, ethers, and benzene; sparingly soluble in water. | [14] |

Spectroscopic Analysis

Spectroscopic methods provide detailed structural information, confirming the presence of key functional groups and the overall molecular framework.

¹H and ¹³C NMR are powerful tools for elucidating the structure of N-(1-Adamantyl)urea.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the adamantyl cage protons and the protons of the urea moiety. The adamantyl protons typically appear as a series of broad multiplets in the aliphatic region (δ 1.5-2.1 ppm). The NH and NH₂ protons of the urea group will appear as broader signals, and their chemical shifts can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments within the adamantyl cage and a characteristic downfield signal for the carbonyl carbon of the urea group (typically around δ 155-160 ppm).[16]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of N-(1-Adamantyl)urea. Characteristic fragment ions, such as the adamantyl cation (m/z 135), are also typically observed.[1][16]

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for N-(1-Adamantyl)urea include:

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the primary and secondary amines of the urea group.

-

C=O stretching (Amide I band): A strong absorption band around 1640-1660 cm⁻¹.

-

N-H bending (Amide II band): An absorption band around 1550-1640 cm⁻¹.

-

C-H stretching: Bands just below 3000 cm⁻¹ for the adamantyl C-H bonds.

Experimental Protocol: Characterization

This protocol outlines the standard procedures for characterizing the synthesized N-(1-Adamantyl)urea.

Materials:

-

Synthesized N-(1-Adamantyl)urea

-

Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃)

-

NMR spectrometer

-

Mass spectrometer (e.g., LC-MS or GC-MS)

-

FTIR spectrometer with ATR or KBr pellet press

-

Melting point apparatus

Procedure:

-

Melting Point Determination:

-

Place a small amount of the dried, purified product in a capillary tube.

-

Determine the melting point range using a calibrated melting point apparatus. Compare the observed melting point with the literature value.

-

-

NMR Spectroscopy:

-

Prepare a solution of the sample in a suitable deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

Process the spectra (phasing, baseline correction, and integration) and assign the signals to the corresponding protons and carbons in the structure.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into the mass spectrometer or inject it onto an LC-MS system.

-

Acquire the mass spectrum and identify the molecular ion peak and key fragment ions.

-

-

Infrared Spectroscopy:

-

Obtain the IR spectrum of the solid sample using either an ATR accessory or by preparing a KBr pellet.

-

Identify the characteristic absorption bands for the key functional groups.

-

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the synthesis and characterization of N-(1-Adamantyl)urea, a cornerstone molecule in modern drug discovery. The detailed protocols and mechanistic insights are intended to empower researchers to confidently synthesize and validate this important compound. The versatility of the adamantyl-urea scaffold continues to be explored, with ongoing efforts to develop novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.[7][9] As our understanding of the molecular targets for these compounds deepens, N-(1-Adamantyl)urea will undoubtedly remain a critical starting point for the design of next-generation therapeutics.

References

- N-(1-ADAMANTYL)UREA CAS#: 13072-69-0 - ChemicalBook. (n.d.).

-

North, E. J., Scherman, M. S., Bruhn, D. F., Scarborough, J. S., Maddox, M. M., Victoria, J., ... & Lee, R. E. (2013). Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry, 21(9), 2587–2599. Retrieved from [Link]

-

In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. (2015). Biochemical Pharmacology, 98(4), 724-734. Retrieved from [Link]

-

Butov, G. M., Burmistrov, V. V., Danilov, D. V., Gladkikh, B. P., Zefirov, N. A., Zefirova, O. N., ... & D'yachenko, V. S. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Pharmaceutical Chemistry Journal, 56(9), 1183-1191. Retrieved from [Link]

-

Butov, G. M., Burmistrov, V. V., Danilov, D. V., Gladkikh, B. P., Zefirov, N. A., Zefirova, O. N., ... & D'yachenko, V. S. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3577. Retrieved from [Link]

-

Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. (2011). ChemMedChem, 6(8), 1435-1444. Retrieved from [Link]

-

In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. (2015). Biochemical Pharmacology, 98(4), 724-734. Retrieved from [Link]

-

Discovery of novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1. (2009). Bioorganic & Medicinal Chemistry Letters, 19(10), 2786-2789. Retrieved from [Link]

-

N-(1-Adamantyl)urea - ChemBK. (2024). Retrieved from [Link]

-

Butov, G. M., Burmistrov, V. V., Danilov, D. V., Gladkikh, B. P., Zefirov, N. A., Zefirova, O. N., ... & D'yachenko, V. S. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3577. Retrieved from [Link]

-

Synthetic route to new 1–adamantylamine derivatives. (2023). ResearchGate. Retrieved from [Link]

-

Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J. F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105. Retrieved from [Link]

-

Discovery of adamantyl heterocyclic ketones as potent 11β-hydroxysteroid dehydrogenase type 1 inhibitors. (2011). ChemMedChem, 6(8), 1435-1444. Retrieved from [Link]

-

Screening a library of 1600 adamantyl ureas for anti-Mycobacterium tuberculosis activity in vitro and for better physical chemical properties for bioavailability. (2012). Bioorganic & Medicinal Chemistry, 20(10), 3236-3244. Retrieved from [Link]

-

Potent inhibitors of 11b-HSD1 (3, 4) and the general structure (5) for... - ResearchGate. (n.d.). Retrieved from [Link]

-

Butov, G. M., Burmistrov, V. V., Danilov, D. V., Gladkikh, B. P., Zefirov, N. A., Zefirova, O. N., ... & D'yachenko, V. S. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Pharmaceutical Chemistry Journal, 56(9), 1183-1191. Retrieved from [Link]

-

Design, synthesis and anti-tuberculosis activity of 1-adamantyl-3-heteroaryl ureas with improved in vitro pharmacokinetic properties. (2013). Bioorganic & Medicinal Chemistry, 21(9), 2587-2599. Retrieved from [Link]

-

Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties | Request PDF - ResearchGate. (2025). Retrieved from [Link]

Sources

- 1. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of adamantyl heterocyclic ketones as potent 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis and anti-tuberculosis activity of 1-adamantyl-3-heteroaryl ureas with improved in vitro pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]

- 12. N-(1-ADAMANTYL)UREA | 13072-69-0 [chemicalbook.com]

- 13. N-(1-Adamantyl)-urea | 13072-69-0 | FA03014 | Biosynth [biosynth.com]

- 14. chembk.com [chembk.com]

- 15. N-(1-ADAMANTYL)UREA CAS#: 13072-69-0 [m.chemicalbook.com]

- 16. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical and Physical Properties of N-(1-Adamantyl)urea

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Adamantyl)urea is a fascinating molecule characterized by the bulky, lipophilic adamantane cage appended to a urea functional group. This unique structural combination imparts a range of physicochemical properties that have positioned it and its derivatives as significant scaffolds in medicinal chemistry. This guide provides a comprehensive overview of the chemical and physical properties of N-(1-Adamantyl)urea, its synthesis, and its applications, with a particular focus on its role as an inhibitor of soluble epoxide hydrolase (sEH) and as a potential anti-tuberculosis agent. The document is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Adamantane Moiety in Drug Design

The adamantane scaffold is a rigid, tricyclic hydrocarbon with a diamondoid structure. Its incorporation into drug molecules can significantly enhance their pharmacokinetic properties due to its high lipophilicity and metabolic stability.[1] The adamantyl group can improve a compound's oral bioavailability and half-life by sterically shielding metabolically susceptible parts of the molecule from enzymatic degradation. In the context of N-(1-Adamantyl)urea, this bulky group plays a crucial role in its biological activity, particularly in its interaction with enzyme active sites.

Molecular Structure and Physicochemical Properties

N-(1-Adamantyl)urea, with the chemical formula C11H18N2O, is a white solid at room temperature.[2] The molecule's structure is characterized by the covalent bond between the nitrogen atom of the urea group and a tertiary carbon of the adamantane cage.

Below is a 2D representation of the molecular structure of N-(1-Adamantyl)urea:

Caption: Molecular structure of N-(1-Adamantyl)urea.

Table 1: Physicochemical Properties of N-(1-Adamantyl)urea

| Property | Value | Source |

| Molecular Formula | C11H18N2O | [3] |

| Molecular Weight | 194.27 g/mol | [3] |

| CAS Number | 13072-69-0 | [3][4] |

| Melting Point | 250 °C | [3][4] |

| Boiling Point | 330.73°C (estimated) | [4] |

| Density | 1.17 g/cm³ (estimated) | [3][4] |

| Appearance | White solid | [2] |

| Solubility | Highly soluble in ethanol, ethers, and benzene; sparingly soluble in water.[2] | [2] |

| InChI Key | LQXUPNMWDYTSKT-UHFFFAOYSA-N |

Synthesis of N-(1-Adamantyl)urea

The synthesis of N-(1-Adamantyl)urea and its derivatives is typically achieved through several established synthetic routes. A common and straightforward method involves the reaction of an adamantyl-containing amine with an isocyanate, or an adamantyl isocyanate with an amine.

General Synthesis from 1-Adamantylamine

A prevalent method for synthesizing N-substituted ureas is the reaction of a primary amine with an isocyanate. In the case of N-(1-Adamantyl)urea, this would involve the reaction of 1-adamantylamine with a source of the ureido moiety. A more direct approach for creating substituted adamantyl ureas involves reacting 1-adamantyl isocyanate with the desired amine.[5]

Experimental Protocol: Synthesis of 1-Adamantyl-3-heteroaryl ureas

While the direct synthesis of the parent N-(1-Adamantyl)urea is not explicitly detailed in the provided results, a generalizable protocol for the synthesis of its derivatives is described. The following is a representative protocol adapted from the synthesis of 1-adamantyl-3-heteroaryl ureas, which can be conceptually applied to the synthesis of the parent compound by substituting the heteroarylamine with ammonia or a protected form.[5]

Method A: Direct Reaction [5]

-

To a solution of heteroarylamine in tetrahydrofuran (THF), add triethylamine.

-

Add 1-adamantyl isocyanate to the mixture.

-

Heat the reaction mixture at 70°C for an extended period (e.g., 4 days).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated and purified by standard techniques such as crystallization or chromatography.

Method B: Butyl Lithium Activation [5]

-

Dissolve the heteroarylamine in THF and cool to -78°C.

-

Add butyl lithium and stir for 20 minutes to deprotonate the amine.

-

Add 1-adamantyl isocyanate and allow the reaction to warm to room temperature and stir for 1 hour.

-

Isolate and purify the product.

Caption: Generalized workflow for the synthesis of N-(1-Adamantyl)urea derivatives.

Spectral Characterization

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the adamantyl cage protons, typically appearing as broad multiplets in the aliphatic region (around 1.6-2.1 ppm). The NH and NH2 protons of the urea group would appear as broader signals at a more downfield chemical shift, and their position would be dependent on the solvent and concentration. For instance, in 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, the NH protons appear at 5.90 ppm and 8.39 ppm in DMSO-d6.[6]

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the adamantane cage and the carbonyl carbon of the urea group. The carbonyl carbon is expected to resonate at around 154-158 ppm.[6][7]

-

IR Spectroscopy: The infrared spectrum would be characterized by strong N-H stretching vibrations in the range of 3300-3500 cm⁻¹ and a prominent C=O stretching absorption (Amide I band) around 1630-1680 cm⁻¹.[7]

-

Mass Spectrometry: In mass spectrometry, the molecular ion peak [M]⁺ would be observed. A characteristic fragmentation pattern would involve the cleavage of the bond between the adamantyl group and the urea nitrogen, leading to a prominent fragment ion for the adamantyl cation at m/z 135.[8]

Applications in Drug Development

N-(1-Adamantyl)urea and its derivatives have emerged as a promising class of compounds in drug discovery, primarily due to their inhibitory activity against soluble epoxide hydrolase and their potential as anti-tuberculosis agents.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[8][9] Inhibition of sEH increases the bioavailability of EETs, making it a therapeutic target for managing hypertension, inflammation, and pain.[9][10] Adamantyl ureas have been identified as potent inhibitors of human sEH (hsEH).[11][12][13] The adamantyl moiety fits into a hydrophobic pocket of the enzyme's active site, contributing to the high binding affinity.

Caption: Mechanism of sEH inhibition by N-(1-Adamantyl)urea derivatives.

Anti-Tuberculosis Activity

Several 1-adamantyl-3-phenyl urea derivatives have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5][10][14] These compounds have been shown to target the mycobacterial membrane transporter MmpL3, which is essential for the transport of mycolic acids, critical components of the mycobacterial cell wall.[10][12] This mechanism of action makes adamantyl ureas an attractive scaffold for the development of new anti-tuberculosis drugs, especially in the face of rising drug resistance.[10] However, a significant challenge with early-generation adamantyl ureas has been their high lipophilicity, leading to poor solubility and bioavailability.[10][12] Current research focuses on modifying the adamantyl urea scaffold to improve its pharmacokinetic properties while retaining potent anti-mycobacterial activity.[1][5]

Metabolism

The metabolism of N-adamantyl substituted ureas is primarily mediated by cytochrome P450 enzymes, with CYP3A4 being a major contributor.[9][10] Metabolic transformations mainly involve oxidations on the adamantyl moiety and the urea nitrogen atoms.[9][10] Understanding the metabolic pathways of these compounds is crucial for designing derivatives with improved stability and pharmacokinetic profiles.

Conclusion

N-(1-Adamantyl)urea is a molecule of significant interest in medicinal chemistry, largely due to the unique properties conferred by the adamantane group. Its derivatives have shown considerable promise as inhibitors of soluble epoxide hydrolase and as anti-tuberculosis agents. This guide has provided a detailed overview of its chemical and physical properties, synthesis, and biological applications. Further research aimed at optimizing the adamantyl urea scaffold to enhance solubility and bioavailability while maintaining potent biological activity is a promising avenue for the development of novel therapeutics.

References

-

N-(1-Adamantyl)urea - ChemBK. Available from: [Link]

-

N-(1-Adamantyl)urea|13072-69-0-Maohuan Chemical. Available from: [Link]

-

Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties - PMC - NIH. Available from: [Link]

-

In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC - NIH. Available from: [Link]

-

N-(1-Adamantyl)-urea - High purity | EN - Georganics. Available from: [Link]

-

In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PubMed. Available from: [Link]

-

Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties | Request PDF - ResearchGate. Available from: [Link]

-

Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments - NIH. Available from: [Link]

-

Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors - PMC - NIH. Available from: [Link]

-

The crystal structure of 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea, C17H21ClN2O. Available from: [Link]

-

Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - MDPI. Available from: [Link]

-

Screening a library of 1600 adamantyl ureas for anti-Mycobacterium tuberculosis activity in vitro and for better physical chemical properties for bioavailability - NIH. Available from: [Link]

-

Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - Taylor & Francis Online. Available from: [Link]

-

Synthetic route to new 1–adamantylamine derivatives. - ResearchGate. Available from: [Link]

-

The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC. Available from: [Link]

-

Crystal structure of 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, C17H21BrN2O. Available from: [Link]

-

Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC - NIH. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. N-(1- Adamantyl)urea|13072-69-0-Maohuan Chemical [bschem.com]

- 4. N-(1-ADAMANTYL)UREA CAS#: 13072-69-0 [m.chemicalbook.com]

- 5. Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening a library of 1,600 adamantyl ureas for anti-Mycobacterium tuberculosis activity in vitro and for better physical chemical properties for bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

N-(1-Adamantyl)urea: A Technical Guide to its Discovery, Mechanism, and Application in Soluble Epoxide Hydrolase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Adamantyl)urea stands as a cornerstone molecule in the study of soluble epoxide hydrolase (sEH), a critical enzyme implicated in a host of physiological and pathophysiological processes. This guide provides an in-depth exploration of N-(1-Adamantyl)urea, beginning with the scientific rationale that propelled its development. We delve into its molecular mechanism of action, provide a detailed protocol for its chemical synthesis, and summarize its extensive application in preclinical research. This document serves as a comprehensive technical resource for professionals engaged in pharmacology and drug discovery, particularly those targeting the arachidonic acid cascade for therapeutic intervention.

Introduction: The Significance of Soluble Epoxide Hydrolase (sEH) in Human Health

To appreciate the importance of N-(1-Adamantyl)urea, one must first understand its biological target: the soluble epoxide hydrolase (sEH). Within the complex network of the arachidonic acid cascade, the cytochrome P450 (CYP) pathway generates signaling molecules known as epoxyeicosatrienoic acids (EETs).[1][2] These lipid epoxides are potent endogenous chemical mediators that play crucial roles in maintaining cardiovascular homeostasis and modulating inflammation.[2][3]

EETs contribute to vasodilation, making them key components of endothelium-derived hyperpolarizing factors (EDHFs) that regulate blood pressure.[3][4] Furthermore, they exhibit powerful anti-inflammatory and analgesic properties.[2][4] The enzyme sEH acts as a primary catabolic regulator of EETs, converting them via hydrolysis into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[1][3][5]

By inhibiting sEH, the concentration and half-life of beneficial EETs are increased, leading to enhanced vasodilation, reduced inflammation, and decreased pain perception.[4][5] This mechanism positions sEH as a promising therapeutic target for a range of conditions, including hypertension, cardiovascular disease, inflammatory disorders, and neuropathic pain.[1][2][4]

The Emergence of Adamantyl Ureas as sEH Inhibitors: A Historical Perspective

The journey to develop potent sEH inhibitors began with the identification of N,N'-disubstituted ureas as a promising chemical scaffold. Early examples, such as 1,3-dicyclohexyl urea (DCU), demonstrated potent inhibition of sEH.[6][7][8] However, these initial symmetric ureas were plagued by very poor water solubility and high melting points, limiting their bioavailability and therapeutic utility.[6][9]

The breakthrough came with the strategic incorporation of the bulky, lipophilic adamantyl group. This tricyclic alkane moiety proved to be an ideal anchor for binding within the hydrophobic active site of the sEH enzyme. The development of asymmetric ureas, which combined the adamantyl group with a more flexible or polar side chain, was a critical step forward.[6][7][8] This design philosophy led to compounds like 12-(3-adamantylureido)-dodecanoic acid (AUDA), which retained high potency while exhibiting improved physical properties over their symmetric predecessors.[7][8][9]

N-(1-Adamantyl)urea (also known as 1-Adamantylurea) represents a foundational structure within this class.[10][11] While many more complex and potent derivatives have since been developed, its straightforward synthesis and effective inhibition make it an invaluable research tool and a benchmark for structure-activity relationship (SAR) studies.[9][12] The exploration of adamantyl ureas has since expanded to include substitutions on the adamantane cage itself to further refine properties like metabolic stability and solubility.[7][8]

N-(1-Adamantyl)urea: Physicochemical Properties and Mechanism of Action

N-(1-Adamantyl)urea (CAS No: 13072-69-0) is a white crystalline solid with a molecular weight of 194.28 g/mol .[10][11] It is characterized by its high melting point (~250 °C) and limited solubility in aqueous solutions, typical of early adamantyl-based inhibitors.[13]

Mechanism of Inhibition: N-(1-Adamantyl)urea functions as a competitive, transition-state mimic inhibitor of soluble epoxide hydrolase. The central urea pharmacophore is key to its inhibitory activity. It forms a network of hydrogen bonds with critical amino acid residues in the catalytic site of the sEH enzyme. Specifically, the urea carbonyl oxygen interacts with the catalytic tyrosines, while the urea nitrogens form hydrogen bonds with the catalytic aspartate (Asp333 in human sEH).[14]

The adamantyl group anchors the inhibitor within a hydrophobic pocket of the enzyme's active site, establishing significant van der Waals interactions with nonpolar residues like Trp334.[14] This tight binding stabilizes the enzyme-inhibitor complex, effectively blocking the entry and hydrolysis of endogenous substrates like EETs. Computational studies confirm that these van der Waals forces are the largest contributors to the overall binding free energy.[14]

Sources

- 1. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The soluble epoxide hydrolase as a pharmaceutical target for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Disubstituted and 1,3,3-trisubstituted adamantyl-ureas with isoxazole as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-(1-Adamantyl)-urea - High purity | EN [georganics.sk]

- 11. N-(1-Adamantyl)-urea | 13072-69-0 | FA03014 | Biosynth [biosynth.com]

- 12. Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-(1-ADAMANTYL)UREA CAS#: 13072-69-0 [m.chemicalbook.com]

- 14. Insight into the binding modes and inhibition mechanisms of adamantyl-based 1,3-disubstituted urea inhibitors in the active site of the human soluble epoxide hydrolase [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of N-(1-Adamantyl)urea and its Derivatives as Soluble Epoxide Hydrolase Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-(1-Adamantyl)urea and its derivatives, a prominent class of inhibitors targeting the soluble epoxide hydrolase (sEH). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes key structural insights, mechanistic details, and experimental methodologies that have driven the optimization of these compounds as potential therapeutics for a range of diseases, including hypertension, inflammation, and pain.[1][2][3]

Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition

The soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid metabolic cascade.[4][5][6] It functions to hydrolyze anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[1][6][7] By inhibiting sEH, the endogenous levels of beneficial EETs can be elevated, offering a promising therapeutic strategy for managing conditions linked to inflammation and cardiovascular dysfunction.[1][4][6]

N,N'-disubstituted ureas, particularly those featuring a bulky, lipophilic adamantyl group, have emerged as a highly potent and extensively studied class of sEH inhibitors.[3][7] The core pharmacophore consists of three key components that are crucial for high-affinity binding to the sEH active site and are the focus of SAR exploration:

-

The Adamantyl Group: A rigid, three-dimensional hydrocarbon cage that anchors the inhibitor in a hydrophobic pocket of the enzyme.

-

The Urea Linker: A central hydrogen-bonding motif that forms critical interactions with key amino acid residues in the catalytic site.

-

The Second Pharmacophore (R' Group): A variable region that can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.

This guide will deconstruct the SAR of this chemical scaffold, detailing how modifications to each of these components influence inhibitory activity and overall drug-like properties.

The Core Pharmacophore: Mechanistic Insights into sEH Inhibition

The inhibitory potency of N-(1-Adamantyl)urea derivatives is fundamentally rooted in their ability to form specific, high-affinity interactions within the sEH catalytic pocket. The central urea moiety is paramount, acting as a hydrogen bond donor and acceptor.[8] The oxygen atom of the urea typically forms two hydrogen bonds with the tyrosine residues Tyr381 and Tyr465, while one of the urea N-H groups donates a hydrogen bond to the catalytic aspartate residue, Asp333.[8] This tripartite hydrogen bonding network effectively mimics the transition state of the natural substrate hydrolysis, leading to potent competitive inhibition.[8]

The adamantyl group occupies a large hydrophobic pocket within the enzyme's active site. Its rigid and lipophilic nature contributes significantly to the binding affinity through favorable van der Waals interactions.[9] The interplay between the adamantyl anchor and the urea linker forms the foundation of the SAR for this inhibitor class.

Logical Relationship: Key Pharmacophoric Elements for sEH Inhibition

This diagram illustrates the essential components of the N-(1-Adamantyl)urea scaffold and their respective roles in binding to the soluble epoxide hydrolase active site.

Caption: Core components of adamantyl urea inhibitors and their interactions.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the N-(1-Adamantyl)urea scaffold has yielded a wealth of SAR data, providing a roadmap for designing potent and selective sEH inhibitors.

The adamantyl group is a privileged scaffold in medicinal chemistry due to its rigidity and lipophilicity. However, it is also a site of metabolic vulnerability, often undergoing hydroxylation at its nodal positions, which can lead to a significant decrease in inhibitory potency.[7]

-

Nodal Substitution: Introducing methyl groups at the nodal positions of the adamantane cage (e.g., 3,5-dimethyladamantane) can block metabolic hydroxylation.[7] This strategy has been shown to improve metabolic stability while maintaining high inhibitory potency and, in some cases, enhancing water solubility.[7][9] Molecular docking studies suggest these methyl groups can engage in additional van der Waals interactions within a hydrophobic pocket of the sEH active site.[9]

-

Bioisosteric Replacement: While the adamantyl group is highly effective, its high lipophilicity can lead to poor solubility.[1] Replacing the adamantyl group with other lipophilic moieties like phenyl or cyclohexyl groups has been explored. For instance, replacing the adamantyl ring with a 4-trifluoromethoxyphenyl group led to compounds with dramatically improved pharmacokinetic profiles.[8][10]

The 1,3-disubstituted urea is central to the pharmacophore, but its properties can be modulated.

-

Methylene Spacer: Introducing a methylene spacer between the adamantyl group and the urea nitrogen can influence potency. In some series, this modification has been shown to increase activity.[11][12]

-

Urea Bioisosteres: Amides and carbamates have been investigated as alternatives to the urea linker. While these analogs can also inhibit sEH, they generally exhibit lower potency compared to their urea counterparts, particularly for the human enzyme, underscoring the importance of the dual hydrogen bond donor capability of the urea N-H groups.[8] Thiourea derivatives have also been synthesized, offering improved water solubility at the cost of some potency.[8]

The greatest structural diversity is found in the R' group, which explores a separate pocket of the enzyme and is critical for optimizing potency, solubility, and metabolic stability.

-

Alkyl Chains and Polar Groups: Early inhibitors featured long alkyl chains, such as in AUDA (12-(3-adamantylureido)-dodecanoic acid), which improved solubility over simple symmetric ureas while maintaining potency.[1][8]

-

Cyclic and Heterocyclic Moieties: Introducing cyclic structures, such as piperidine rings, has been a successful strategy. The N-acyl substitution on the piperidine ring, as seen in compounds like 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, resulted in inhibitors with vastly superior potency and pharmacokinetic properties compared to their adamantyl predecessors.[10]

-

Heterocycles for Improved Solubility and Potency: The incorporation of various heterocyclic rings (e.g., isoxazoles, pyrazoles, thiadiazoles) is a key strategy to enhance water solubility and modulate potency.[7][12][13] The specific nature and substitution pattern of the heterocycle can have a profound impact on activity. For example, in a series of pyrazole-containing inhibitors, derivatives with dichloro-substitution on the pyrazole ring were found to be the most potent, with IC50 values in the low nanomolar range.[12]

Quantitative SAR Data

The following table summarizes the inhibitory potency (IC50) of representative N-(1-Adamantyl)urea derivatives against human soluble epoxide hydrolase (hsEH), illustrating the key SAR principles discussed.

| Compound ID | Adamantyl Modification | Linker | Secondary Pharmacophore (R') | hsEH IC50 (nM) | Reference |

| 1 | 1-Adamantyl | -NHCONH- | 1-acetylpiperidin-4-yl | 5.0 | [10] |

| 2 | 1-Adamantyl | -NHCONHCH2- | (3-methylisoxazol-5-yl)methyl | 11.0 | [8] |

| 3 | 1-Adamantyl | -NHCONH- | (4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl | 0.8 | [12] |

| 4 | 3,5-dimethyl-1-adamantyl | -NHCONHCH2- | (3,5-dimethylisoxazol-4-yl)methyl | 15.4 | [7] |

| 5 (t-AUCB) | 1-Adamantyl | -NHCONH- | trans-4-(carboxycyclohexyloxy) | 1.3 | [8] |

| 6 (TPPU) | 4-trifluoromethoxyphenyl | -NHCONH- | Piperidin-1-yl | 3.1 | [8] |

Data is compiled from multiple sources for illustrative purposes. Direct comparison of IC50 values across different studies should be done with caution due to potential variations in assay conditions.

Experimental Protocols

The synthesis of these inhibitors typically involves the reaction of an adamantyl isocyanate with a primary or secondary amine. This is a robust and high-yielding reaction.

Workflow: Synthesis of N-(1-Adamantyl)urea Derivatives

Caption: General synthetic route for N-(1-Adamantyl)urea derivatives.

Step-by-Step Protocol:

-

Isocyanate Formation: To a solution of the appropriate adamantyl amine (e.g., 1-adamantylamine or 1-(aminomethyl)adamantane) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a phosgene equivalent such as triphosgene, followed by a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[11] The reaction is typically stirred at room temperature until the amine is consumed.

-

Urea Synthesis: The resulting adamantyl isocyanate solution (which can be used crude or after purification) is then treated with the desired secondary amine (R'-NH2).[11][13] The reaction is stirred, often at room temperature or with gentle heating, for several hours to overnight.[13]

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove salts and excess reagents. The organic layer is dried and concentrated. The final product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.[11]

-

Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

The inhibitory activity of the synthesized compounds is commonly determined using a fluorometric assay that measures the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.[12][14][15]

Materials:

-

Recombinant human sEH (hsEH)

-

sEH Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4, containing 0.1 mg/mL BSA)[12]

-

sEH substrate: cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methylcarbonate (CMNPC) or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)[12][15]

-

Test compounds and positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND)[14]

-

96-well or 384-well microplates (black, clear bottom)[14]

-

Fluorescence microplate reader (Ex/Em ≈ 330-362 nm / 460-465 nm)[14]

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these stock solutions into the sEH Assay Buffer to achieve the final desired concentrations.

-

Enzyme Incubation: To the wells of the microplate, add the sEH Assay Buffer, the test compound dilutions (typically 1-2 µL), and the recombinant hsEH solution (final concentration ~1 nM).[12] Include controls for no enzyme (background), enzyme with solvent only (100% activity), and enzyme with a known inhibitor (positive control).

-

Pre-incubation: Incubate the plate for 5 minutes at 30°C to allow the inhibitor to bind to the enzyme.[12]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the sEH substrate (e.g., CMNPC to a final concentration of 5 µM).[12]

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a plate reader in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes.[14]

-

Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the solvent control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The N-(1-Adamantyl)urea scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective sEH inhibitors. The structure-activity relationships are well-defined, highlighting the essential roles of the adamantyl anchor, the urea hydrogen-bonding motif, and the variable secondary pharmacophore. Key optimization strategies have focused on mitigating metabolic liabilities of the adamantyl group through nodal substitution and enhancing pharmacokinetic properties by incorporating diverse heterocyclic moieties. Several compounds from this broad class have advanced into clinical trials, underscoring their therapeutic potential.[9]

Future research will likely continue to explore novel bioisosteres for both the adamantyl and urea groups to further refine properties like solubility, oral bioavailability, and tissue distribution. The development of dual-target inhibitors, combining sEH inhibition with action on other relevant targets like fatty acid amide hydrolase (FAAH) or cyclooxygenase (COX), represents another exciting frontier for creating multi-functional therapeutics for complex inflammatory and pain disorders.[16]

References

- Elucidating the Role of Soluble Epoxide Hydrolase and Arachidonic Acid Metabolism in Neuroinflammation and Alzheimer's Disease. (n.d.). Google Cloud.

- The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids. (2022). Frontiers in Pharmacology.

- Komarova, N., et al. (2016). 1,3-Disubstituted and 1,3,3-trisubstituted adamantyl-ureas with isoxazole as soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters.

- [Soluble epoxide hydrolase and lipid metabolism]. (2015). Sheng li xue bao : [Acta physiologica Sinica].

- The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids. (2022). Frontiers in Pharmacology.

- Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters.

- Anandan, A., et al. (2013). Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters.

- Wagner, K., et al. (2011). Soluble epoxide hydrolase inhibition, epoxygenated fatty acids and nociception. Prostaglandins & Other Lipid Mediators.

- Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis. (2022). European Journal of Medicinal Chemistry.

- Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie.

- Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. (2020). Expert Opinion on Drug Discovery.

- In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. (2014). Drug Metabolism and Disposition.

- In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. (2014). eScholarship, University of California.

- Measurement of Soluble Epoxide Hydrolase (sEH) Activity. (2007). Current Protocols in Toxicology.

- Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis. (2021). Journal of Medicinal Chemistry.

- Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. (2019). Molecules.

- Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. (2022). Molecules.

- Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. (2023). Agilent Technologies.

- 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. (2007). Journal of Medicinal Chemistry.

- Soluble Epoxide Hydrolase Assay Kit (ab240999). (n.d.). Abcam.

- Development of a high-throughput screen for soluble epoxide hydrolase inhibition. (2007). Analytical Biochemistry.

Sources

- 1. Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soluble epoxide hydrolase inhibition, epoxygenated fatty acids and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. curealz.org [curealz.org]

- 5. Frontiers | The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids [frontiersin.org]

- 6. The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Disubstituted and 1,3,3-trisubstituted adamantyl-ureas with isoxazole as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]